molecular formula C15H20N4O3S3 B6552707 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide CAS No. 1040657-87-1

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide

Cat. No.: B6552707
CAS No.: 1040657-87-1
M. Wt: 400.5 g/mol
InChI Key: BOYRZLSMIKRBSC-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide (hereafter referred to as the target compound) is a pyrimidine-based derivative featuring a thiophene-2-sulfonyl substituent and a branched 3-methylbutyl acetamide group. The compound’s design integrates sulfanyl and sulfonyl moieties, which are common in drug discovery for enhancing solubility and target binding .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S3/c1-10(2)5-6-17-12(20)9-24-15-18-8-11(14(16)19-15)25(21,22)13-4-3-7-23-13/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,17,20)(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYRZLSMIKRBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide represents a novel addition to the field of medicinal chemistry, particularly due to its complex structure that combines a pyrimidine core with thiophene and sulfonamide functionalities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₂S₂
  • Molecular Weight : 342.45 g/mol
  • Key Functional Groups :
    • Pyrimidine ring
    • Thiophene sulfonamide
    • Acetamide moiety

These structural features suggest potential interactions with biological targets, making it an interesting candidate for further investigation.

Biological Activity Overview

The biological activity of this compound has not been extensively documented; however, related compounds within the thiophene and pyrimidine classes have shown promising results in various studies. Here are some key areas of biological activity:

Anticancer Activity

Research on similar thiadiazolopyrimidine derivatives indicates significant anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and HepG2, with IC50 values ranging from 5.69 to 9.36 µM . The structure-activity relationship (SAR) studies indicate that modifications to the thiophene and pyrimidine components can enhance efficacy against cancer cells.

Antimicrobial Activity

Compounds containing thiophene and pyrimidine moieties have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives showed effective inhibition against E. coli and Pseudomonas aeruginosa, suggesting that similar activities may be expected from our compound due to its structural similarities .

Anti-inflammatory Effects

Pyrimidine derivatives have been linked to anti-inflammatory activities by inhibiting key inflammatory mediators such as nitric oxide and PGE2 . This suggests that the compound may possess similar properties, potentially making it useful in treating inflammatory conditions.

The proposed mechanisms of action for compounds like this compound include:

  • Enzyme Inhibition : The presence of the thiophene sulfonamide may allow the compound to interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The acetamide group could facilitate binding to specific receptors involved in disease pathways, modulating their activity.
  • Cell Membrane Interaction : The structural characteristics may enable interaction with cellular membranes, influencing signal transduction pathways.

Research Findings and Case Studies

StudyFindingsNotes
Cytotoxicity against cancer cell lines (IC50: 5.69 - 9.36 µM)Strong correlation between structure modifications and anticancer efficacy
Anti-inflammatory effects observed in pyrimidine derivativesPotential for therapeutic application in inflammatory diseases
Antimicrobial activity against Gram-positive and Gram-negative bacteriaStructural similarities suggest similar efficacy for our compound

Comparison with Similar Compounds

Structural and Functional Similarities

The target compound shares core structural motifs with several analogs documented in the literature. Key comparisons are summarized below:

Key Differences and Implications

Core Heterocyclic Structure :

  • The target compound and SirReal2 share a pyrimidine core, whereas AS111 and other triazole-based analogs (e.g., ) utilize a 1,2,4-triazole ring. Pyrimidine derivatives often exhibit enhanced metabolic stability compared to triazoles, which may influence pharmacokinetics .
  • SirReal2’s substitution with a naphthalene-thiazole acetamide group confers specificity for SIRT2 inhibition, highlighting the role of bulky aromatic groups in enzyme targeting .

In contrast, AS111’s pyridinyl group may facilitate hydrogen bonding .

Acetamide Substituents :

  • The 3-methylbutyl group in the target compound is a branched alkyl chain, likely contributing to hydrophobic interactions similar to AS111’s 3-methylphenyl group. Hydrophobic stabilization is critical for anti-inflammatory activity, as demonstrated by AS111’s superior performance over diclofenac .
  • Fluorinated analogs (e.g., N-(3-fluorophenyl) in ) may improve bioavailability but require validation .

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